

Theoretical and computational studies of 2-(2-Naphthyl)indole

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Compound of Interest

Compound Name: 2-(2-Naphthyl)indole

Cat. No.: B1583091

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An In-Depth Technical Guide: Theoretical and Computational Elucidation of **2-(2-Naphthyl)indole** as a Privileged Pharmacophore

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.^{[1][2][3]} Its fusion with other aromatic systems, such as naphthalene, creates hybrid structures with unique steric and electronic properties, making them compelling candidates for drug discovery.^{[4][5][6]} This guide focuses on **2-(2-Naphthyl)indole**, a molecule that marries the biological relevance of indole with the extended π -system of naphthalene. We will explore how theoretical and computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, provide indispensable tools for understanding this molecule's fundamental properties and predicting its therapeutic potential. This document serves as a practical and theoretical resource, explaining not just the computational protocols but the scientific rationale that underpins them, thereby providing a self-validating framework for investigation.

The 2-(2-Naphthyl)indole Scaffold: A Synthesis of Function

The indole ring system is a versatile heterocyclic aromatic compound found in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and

antimicrobial to anti-inflammatory.[3][7][8] The functionalization at the C2 position is a common strategy to modulate its biological activity. The attachment of a 2-naphthyl group introduces a bulky, lipophilic, and electronically rich moiety.[4][9] This modification can enhance π - π stacking interactions with biological targets, alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and fine-tune its electronic landscape for specific receptor binding.[5][9] Understanding these intricate structure-activity relationships (SAR) is paramount for rational drug design.

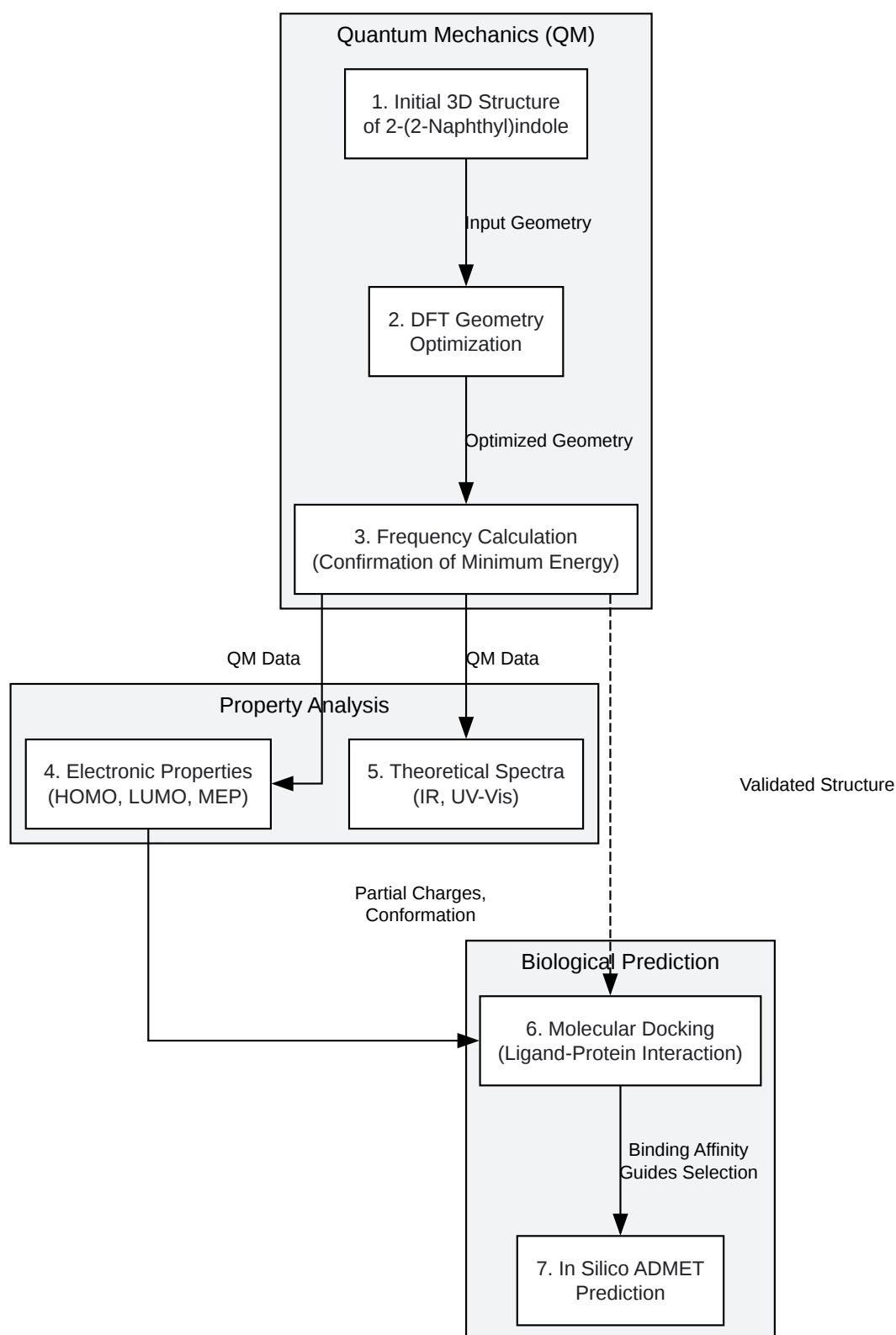
Table 1: Physicochemical Properties of **2-(2-Naphthyl)indole**

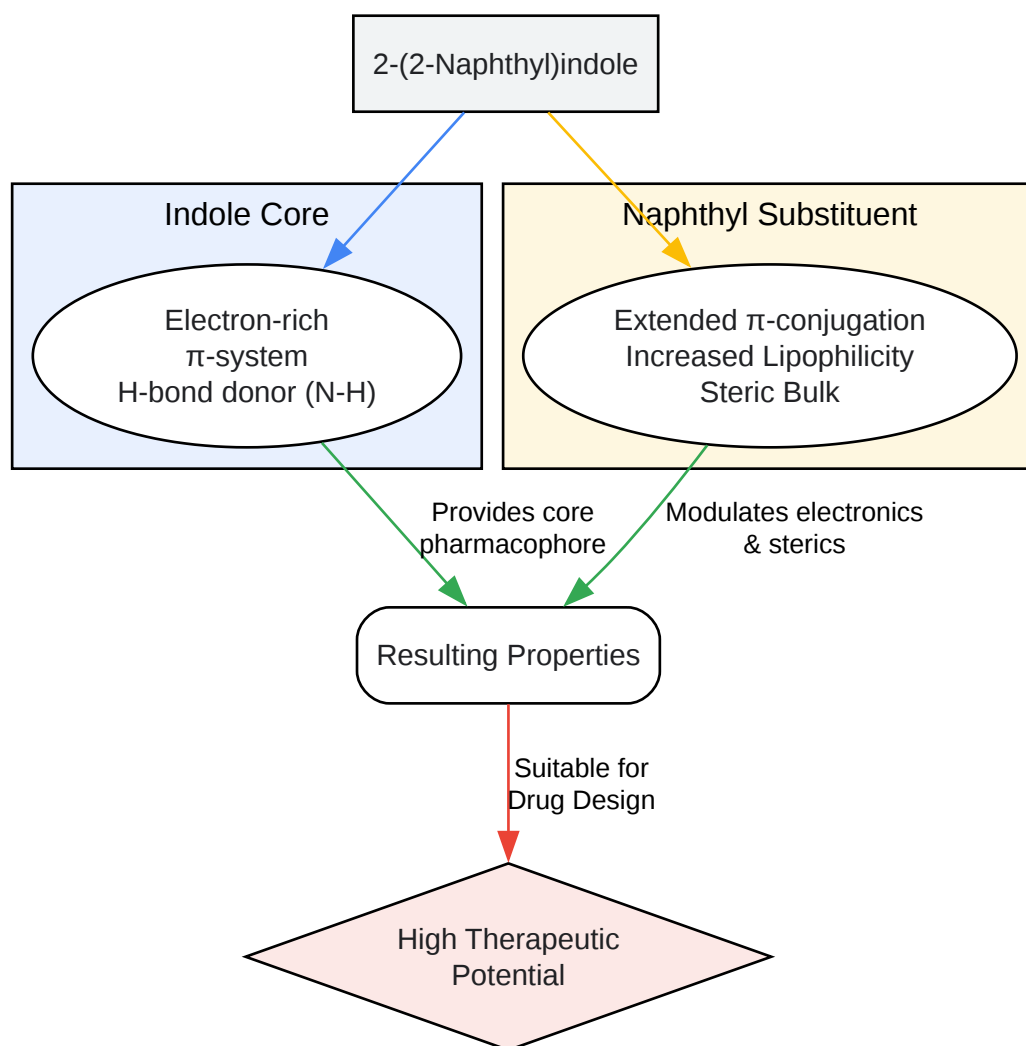
Property	Value	Source
CAS Number	23746-81-8	[9][10][11]
Molecular Formula	C ₁₈ H ₁₃ N	[4][9][10]
Molecular Weight	243.31 g/mol	[9][10]
Appearance	Light yellow to yellow crystalline solid	[9][12]
Melting Point	202.0 to 206.0 °C	[9][12]

| IUPAC Name | 2-(naphthalen-2-yl)-1H-indole |[10] |

The Computational Lens: From Molecular Structure to Predicted Activity

To dissect the properties of **2-(2-Naphthyl)indole**, we employ a multi-step computational workflow. This process begins with quantum mechanical calculations to determine the molecule's most stable structure and intrinsic electronic properties. These findings then inform higher-level simulations, such as molecular docking, to predict how the molecule might interact with specific protein targets implicated in disease.





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